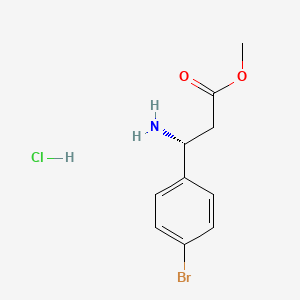
methyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-bromophenyl)propanoate is a chemical compound with the molecular formula C10H11BrO2 . It is a colorless to yellow solid and has a molecular weight of 243.1 g/mol .
Molecular Structure Analysis
The InChI Key for methyl 3-(4-bromophenyl)propanoate is FKPYNBFWCSTPOT-UHFFFAOYSA-N . The SMILES representation is COC(=O)CCC1=CC=C(C=C1)Br .Physical and Chemical Properties Analysis
Methyl 3-(4-bromophenyl)propanoate is a solid and its color ranges from colorless to yellow . It has a molecular weight of 243.1 g/mol .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Methyl 3-{[2-(dimethylamino)propyl]amino}acrylate, a key component in the synthesis of methyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride, has been used to synthesize compounds that exhibit significant antioxidant activity. These compounds show high inhibitory activity against superoxide generation in mitochondria both in liver and transformed tumor tissues in rats, indicating potential applications in oxidative stress management and cancer research (Kushnir et al., 2015).
Antimicrobial Activity
Derivatives of the compound, specifically substituted phenyl azetidines, have been synthesized and shown potential as antimicrobial agents. This suggests the compound's utility in developing new antimicrobial drugs (Doraswamy & Ramana, 2013).
Anticancer Activity
Related compounds, such as S-glycosyl and S-alkyl derivatives, have been synthesized using halo compounds including 4-bromophenyl. Some of these synthesized compounds have exhibited significant in vitro anticancer activities against different cancer cell lines, indicating the potential application of the compound in cancer research (Saad & Moustafa, 2011).
Optical Resolutions in Drug Synthesis
The compound has been used in optical resolutions for synthesizing optically active pharmaceutical ingredients, such as threo-beta-phenylserine. This demonstrates its role in the production of stereospecific drugs (Shiraiwa et al., 2006).
Pharmaceutical Compound Synthesis
It has been utilized in synthesizing various pharmaceutical compounds, indicating its versatility in drug development. For instance, it's used in the synthesis of morpholine hydrochloride derivatives (Tan Bin, 2011).
Antidepressant Activity
Although not directly related to this compound, related compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride have been synthesized and investigated for antidepressant activities (Yuan, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (3R)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAPQHNPIIVGSF-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


